REACTION_CXSMILES
|
C1N2CN3CN(C2)CN1C3.C(O[C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:15]=1[O:22][CH3:23])C.[C:24]([O-:27])([O-])=O.[K+].[K+].F[C:31](F)(F)[C:32](O)=O>>[CH2:31]([C:18]1[CH:19]=[C:14]([CH:24]=[O:27])[C:15]([O:22][CH3:23])=[CH:16][C:17]=1[O:20][CH3:21])[CH3:32] |f:2.3.4|
|
Name
|
|
Quantity
|
6.75 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
Ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The dark solution was concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
with mild heating
|
Type
|
CUSTOM
|
Details
|
leaving a dark red syrup
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 20 min
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (200 ml×4)
|
Type
|
WASH
|
Details
|
The combined CH2Cl2 solution was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude title compound (4.46 g) as a orange solid
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from hexane-ethyl acetate
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=C(C(C=O)=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.51 g | |
YIELD: PERCENTYIELD | 53.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |